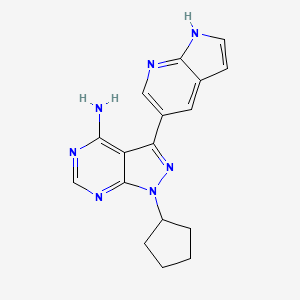

PP121

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXTLZYXZNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648002 | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092788-83-4 | |

| Record name | PP-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092788-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PP121

PP121 is a potent, cell-permeable, multi-targeted inhibitor that demonstrates significant efficacy against both protein tyrosine kinases (PTKs) and phosphoinositide 3-kinase (PI3K) family members.[1] This dual inhibitory activity allows this compound to simultaneously block multiple oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a pyrazolopyrimidine compound that functions as an ATP-competitive inhibitor. It selectively interacts within a hydrophobic pocket that is conserved between tyrosine kinases and PI3Ks.[4] This binding prevents the transfer of phosphate from ATP to the kinase's substrate, thereby inhibiting its activity. By targeting both PTKs and PI3Ks, this compound effectively disrupts key cellular processes such as cell growth, proliferation, survival, and migration.[2][5]

The primary signaling cascades affected by this compound are the PI3K/Akt/mTOR pathway and various receptor tyrosine kinase (RTK) pathways, including those mediated by PDGFR and VEGFR2.[4][6]

Quantitative Inhibition Profile

The inhibitory activity of this compound has been quantified against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and multi-targeted nature.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Kinase Family |

| PDGFR | 2 | Tyrosine Kinase |

| Hck | 8 | Tyrosine Kinase |

| mTOR | 10 | PI3K-related Kinase |

| VEGFR2 | 12 | Tyrosine Kinase |

| Src | 14 | Tyrosine Kinase |

| Abl | 18 | Tyrosine Kinase |

| p110α | 52 | Phosphoinositide 3-Kinase |

| DNA-PK | 60 | PI3K-related Kinase |

Data sourced from multiple references.[4][6]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Cellular Context |

| TT Thyroid Carcinoma | Proliferation | 50 | RET mutation |

| HUVECs | VEGF-stimulated Proliferation | 41 | Endothelial Cells |

Data sourced from multiple references.[4]

Signaling Pathways and this compound Inhibition

PI3K/Akt/mTOR Pathway Inhibition

This compound potently inhibits the PI3K/Akt/mTOR pathway by directly targeting the catalytic subunits of PI3K (e.g., p110α) and the mTOR kinase.[2][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][7] Inhibition by this compound leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including Akt, p70S6K, and the ribosomal protein S6.[4]

Caption: PI3K/Akt/mTOR pathway showing inhibition points of this compound.

Receptor Tyrosine Kinase (RTK) Pathway Inhibition

This compound directly inhibits the kinase activity of several RTKs that are crucial for tumor growth and angiogenesis, such as VEGFR2 and PDGFR.[4][6] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound blocks VEGF-stimulated activation of the PI3K and MAPK pathways by directly inhibiting VEGFR2 autophosphorylation at low nanomolar concentrations.[2][6]

Caption: General RTK signaling pathway inhibited by this compound.

Cellular Effects of this compound

The dual inhibition of PTK and PI3K pathways results in several observable cellular effects:

-

Inhibition of Proliferation: this compound potently inhibits the proliferation of a diverse panel of tumor cell lines, particularly those with mutations in the PI3K pathway components like PIK3CA or PTEN.[2][6]

-

Cell Cycle Arrest: Treatment with this compound induces a G0/G1 phase cell cycle arrest in most tumor cells.[4][6][8]

-

Induction of Apoptosis: In cell lines dependent on kinases like Bcr-Abl, this compound can induce apoptosis.[2][4]

-

Reversal of Oncogenic Transformation: this compound blocks tyrosine phosphorylation induced by v-Src and restores normal actin stress fiber staining in v-Src transformed NIH3T3 cells, indicating a reversal of the transformed phenotype.[4]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

1. In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against purified kinase domains.

-

Protocol:

-

Purified kinase domains are incubated with serially diluted this compound (e.g., 2- or 4-fold dilutions from 1 nM to 50 µM) or vehicle control (0.1% DMSO).[4]

-

The reaction is initiated by adding a reaction mixture containing 10 µM ATP, 2.5 µCi of γ-³²P-ATP, and a suitable kinase-specific substrate.[4]

-

The mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration using software like Prism.[4]

-

2. Cell Proliferation Assay (Resazurin-based)

-

Objective: To measure the effect of this compound on the proliferation of tumor cell lines.

-

Protocol:

-

Cells are seeded in 96-well plates at a low density and allowed to adhere overnight.

-

Cells are then treated with this compound at various concentrations (e.g., 4-fold dilutions from 10 µM to 0.040 µM) or a vehicle control (0.1% DMSO).[4]

-

The plates are incubated for 72 hours.

-

After the incubation period, Resazurin sodium salt solution (final concentration 22 µM) is added to each well.[4]

-

Plates are incubated for an additional 2-4 hours to allow viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence is quantified using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).

-

IC50 values are calculated from the dose-response curve.

-

3. Western Blot Analysis

-

Objective: To assess the phosphorylation status of key proteins in signaling pathways targeted by this compound.

-

Protocol:

-

Cells are grown in 12-well plates and treated with various concentrations of this compound or vehicle for a specified time.[4]

-

Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are resolved by SDS-PAGE and subsequently transferred to a nitrocellulose or PVDF membrane.[4]

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-S6, S6).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Caption: Standard workflow for Western blot analysis.

4. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Cells are treated with the desired concentration of this compound or vehicle control for 24-72 hours.[4]

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.

-

Prior to analysis, cells are washed with PBS to remove the ethanol.

-

Cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The cell suspension is incubated in the dark for at least 30 minutes.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[4]

-

Conclusion

This compound is a well-characterized dual inhibitor of protein tyrosine kinases and PI3-kinases. Its mechanism of action involves the direct, ATP-competitive inhibition of multiple key nodes in oncogenic signaling, most notably the PI3K/Akt/mTOR and various RTK pathways. This multi-targeted approach leads to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models. The detailed protocols and quantitative data provided herein serve as a comprehensive technical resource for researchers utilizing this compound to investigate these critical cellular signaling networks.

References

- 1. MilliporeSigma Calbiochem PTK/PI 3-K/mTOR Inhibitor, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

The Cellular Target of PP121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PP121 is a potent, cell-permeable, multi-targeted kinase inhibitor that has garnered significant interest in cancer research and drug development.[1] It was designed as a dual inhibitor, targeting both tyrosine kinases and phosphoinositide 3-kinases (PI3Ks), two critical classes of enzymes frequently dysregulated in cancer.[1] This unique polypharmacology allows this compound to simultaneously block multiple oncogenic signaling pathways, offering a promising strategy to overcome the robustness of cancer cell signaling networks and potential mechanisms of drug resistance. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Cellular Targets and In Vitro Potency

This compound exhibits potent inhibitory activity against a range of protein kinases, including receptor tyrosine kinases (RTKs) and lipid kinases of the PI3K family. The in vitro potency of this compound against its primary targets has been determined through various kinase assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases

| Target Kinase | IC50 (nM) | Kinase Family |

| PDGFR | 2 | Tyrosine Kinase |

| Hck | 8 | Tyrosine Kinase |

| mTOR | 10 | PI3K-related Kinase |

| VEGFR2 | 12 | Tyrosine Kinase |

| Src | 14 | Tyrosine Kinase |

| Abl | 18 | Tyrosine Kinase |

| p110α (PI3Kα) | 52 | Lipid Kinase |

| DNA-PK | 60 | PI3K-related Kinase |

| Ret | 40 (in cells) | Tyrosine Kinase |

Data compiled from multiple sources.[2][3]

Signaling Pathway Inhibition

This compound exerts its cellular effects by concurrently inhibiting multiple critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK/Akt signaling cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[4][5] this compound's inhibitory action on both PI3K and mTOR leads to a robust blockade of this pathway.[2] This dual inhibition prevents the phosphorylation and activation of key downstream effectors such as Akt, p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest and inhibition of protein synthesis.[2]

MAPK/Akt Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and stress responses.[6] Studies have shown that this compound can downregulate the MAPK/Akt signaling pathway, contributing to its anti-proliferative and anti-inflammatory effects.[7][8] This is achieved, in part, through the inhibition of upstream receptor tyrosine kinases like VEGFR2, which can activate the MAPK cascade.[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular targets and effects of this compound.

In Vitro Kinase Assay

This protocol is used to determine the IC50 values of this compound against purified kinase domains.

Materials:

-

Purified kinase domains (e.g., PDGFR, Src, mTOR)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate for each kinase (e.g., a specific peptide or protein)

-

[γ-³²P]ATP

-

10 mM ATP solution

-

Phosphocellulose or nitrocellulose membranes

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction well, combine the purified kinase domain, the specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically around 10 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose or nitrocellulose membrane.

-

Wash the membranes extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Cell Proliferation Assay (Crystal Violet Method)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U87 glioblastoma, A549 lung cancer)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Methanol (100%)

-

Solubilization solution (e.g., 10% acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, carefully remove the culture medium.

-

Gently wash the cells with PBS.

-

Fix the cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.

-

Remove the methanol and allow the plates to air dry completely.

-

Stain the cells with Crystal Violet solution for 20-30 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a solubilization solution to each well and incubating on a shaker for 15-20 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[10]

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to assess the phosphorylation status of key proteins in signaling pathways following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent multi-targeted kinase inhibitor that effectively abrogates cancer cell proliferation and survival by simultaneously targeting key nodes in the PI3K/Akt/mTOR and MAPK/Akt signaling pathways. Its ability to inhibit both tyrosine kinases and PI3K family members underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising small molecule inhibitor.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]

- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. lktlabs.com [lktlabs.com]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PP121 Signaling Pathway Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: PP121 is a potent, multi-targeted small molecule inhibitor that uniquely bridges the inhibition of both tyrosine kinases and phosphoinositide 3-kinase (PI3K) family enzymes. This dual-action mechanism allows it to simultaneously block several critical oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway and pathways driven by receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. This guide provides a comprehensive overview of the signaling pathways modulated by this compound, quantitative data on its inhibitory activity, its cellular consequences, and detailed protocols for its experimental application.

Mechanism of Action and Core Signaling Pathways

This compound achieves its potent anti-proliferative and anti-angiogenic effects by targeting a structurally conserved hydrophobic pocket present in both tyrosine kinases and PI3K-related kinases.[1] This allows it to effectively disrupt multiple signaling nodes simultaneously.

Key Inhibited Pathways:

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound directly inhibits the p110α catalytic subunit of PI3K and the downstream kinase mTOR.[1] This dual inhibition leads to a potent, dose-dependent reduction in the phosphorylation of key downstream effectors, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (RPS6).[1][2][3] This direct blockade is a primary driver of its anti-tumor effects.[4]

-

Receptor Tyrosine Kinase (RTK) Pathways:

-

VEGFR & PDGFR Signaling: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These RTKs are crucial for angiogenesis (the formation of new blood vessels) and tumor growth. By inhibiting VEGFR2, this compound blocks VEGF-stimulated cell proliferation and activation of the MAPK and PI3K pathways in endothelial cells.[1][5]

-

-

Non-Receptor Tyrosine Kinase Pathways:

The diagram below illustrates the primary signaling nodes targeted by this compound.

Quantitative Inhibition Profile

This compound exhibits nanomolar potency against a range of critical kinases. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

| Target Kinase | IC50 (nM) | Citation(s) |

| PDGFR | 2 | [1][2] |

| Hck | 8 | [1][2] |

| mTOR | 10 | [1][2] |

| VEGFR2 | 12 | [1][2][5] |

| Src | 14 | [1][2] |

| Abl | 18 | [1][2] |

| p110α | 52 | [1] |

| DNA-PK | 60 | [1][2] |

The biochemical potency of this compound translates to effective inhibition of cell growth across various cancer cell lines.

| Cell Line / Condition | IC50 (nM) | Citation(s) |

| HUVECs (VEGF-stimulated) | 41 | [1][2] |

| TT Thyroid Carcinoma (RET mutant) | 50 | [1][2] |

Cellular and Physiological Consequences of Inhibition

The multi-targeted inhibition by this compound leads to several well-defined cellular outcomes that are advantageous for therapeutic applications, particularly in oncology.

-

Inhibition of Cell Proliferation: this compound potently blocks the proliferation of numerous tumor cell lines, including those from glioblastoma, non-small cell lung cancer (NSCLC), and thyroid cancer.[2][6][7] This effect is largely attributed to the direct and simultaneous inhibition of the PI3K and mTOR pathways.[4]

-

Induction of Cell Cycle Arrest: In many cancer cell lines, treatment with this compound leads to a robust arrest in the G0/G1 phase of the cell cycle.[1][2] This is a characteristic outcome of combined PI3K and mTOR inhibition.[4]

-

Induction of Apoptosis: In certain cellular contexts, such as in cells driven by Bcr-Abl, this compound can induce apoptosis.[1]

-

Inhibition of Cell Migration: this compound has been shown to impair the migration and invasion of cancer cells, a critical factor in preventing metastasis.[6][7]

-

Anti-Angiogenic Effects: Through potent inhibition of VEGFR2, this compound blocks VEGF-driven signaling in endothelial cells, a key process for tumor angiogenesis.[5]

Key Experimental Protocols

The following section details standardized protocols for evaluating the effects of this compound.

Protocol: Western Blot Analysis of Pathway Inhibition

This protocol is used to measure changes in the phosphorylation status of key signaling proteins following this compound treatment.

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., U87, LN229) in 6-well or 12-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.04 to 10 µM) or vehicle (0.1% DMSO) for a specified time (e.g., 3-24 hours).[1][2]

-

Lysis: Aspirate media, wash cells once with ice-cold 1X PBS, and lyse cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification and Sample Prep: Scrape cell lysates, transfer to microcentrifuge tubes, and sonicate briefly to shear DNA.[8] Heat samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[9][10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-phospho-S6) overnight at 4°C with gentle agitation.[8]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).

Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Methodology

-

Reaction Setup: In a microplate or microcentrifuge tube, combine the purified kinase domain, a specific substrate peptide, and serially diluted concentrations of this compound (e.g., 1 nM to 50 µM) in a kinase assay buffer.[1][12]

-

Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and γ-³²P-ATP. Incubate the reaction at 30°C for 30 minutes.[12]

-

Terminate Reaction: Stop the reaction by adding LDS sample buffer or by spotting the reaction mixture onto a phosphocellulose or nitrocellulose membrane.[1][12]

-

Washing: If using a membrane, wash it 5-6 times with an appropriate buffer (e.g., phosphoric acid) to remove unbound radioactive ATP.[1]

-

Quantification: Quantify the amount of ³²P incorporated into the substrate using a phosphorimager or scintillation counter.[1] If the reaction was stopped with sample buffer, run the samples on an SDS-PAGE gel and analyze radioactivity via autoradiography.[12]

-

IC50 Calculation: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology

-

Cell Culture and Treatment: Plate 1-2 x 10⁶ cells and treat with the desired concentration of this compound (e.g., 2.5 µM) or vehicle for 24-48 hours.[4]

-

Harvest Cells: Harvest cells by trypsinization, collect them in a tube, and wash once with PBS by centrifuging at 200 x g for 5 minutes.[13]

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (can be stored for weeks).[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution that includes RNase A to prevent staining of double-stranded RNA.[14][15]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[15]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 10. ptglab.com [ptglab.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. In vitro protein kinase assay [bio-protocol.org]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. corefacilities.iss.it [corefacilities.iss.it]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

PP121 for In Vitro Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PP121, a potent dual inhibitor of tyrosine and phosphoinositide kinases, for its application in in vitro kinase assays. This document outlines its mechanism of action, target profile, and detailed protocols for its use in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of a range of protein kinases, making it a valuable tool for studying cellular signaling pathways and for drug discovery efforts.[1] Its dual-inhibitory nature against both tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks) allows for the simultaneous interrogation of multiple signaling cascades.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition blocks the downstream signaling pathways regulated by the target kinases.

Quantitative Data: this compound Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 1: IC50 Values of this compound against Tyrosine Kinases

| Kinase | IC50 (nM) |

| PDGFR | 2 |

| Hck | 8 |

| VEGFR2 | 12 |

| Src | 14 |

| Abl | 18 |

| Ret | <1 |

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: IC50 Values of this compound against Phosphoinositide Kinases

| Kinase | IC50 (nM) |

| mTOR | 10 |

| DNA-PK | 60 |

| p110α | 52 |

Data sourced from Selleck Chemicals.[3]

Signaling Pathways Modulated by this compound

This compound's inhibitory action on various kinases leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro kinase assay to determine the IC50 value of this compound against a target kinase.

Materials and Reagents

-

Purified recombinant kinase

-

Kinase-specific substrate

-

This compound (stock solution in DMSO)

-

ATP (Adenosine 5'-triphosphate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

96-well microplate

-

Phosphocellulose or nitrocellulose membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or phosphorimager

Experimental Workflow

Detailed Procedure for IC50 Determination[2]

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.001 µM to 50 µM). Also, prepare a vehicle control (DMSO) well.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Diluted this compound or vehicle.

-

Purified kinase domain.

-

Kinase-specific substrate.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the kinase.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. A typical final ATP concentration is 10 µM.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.

-

Washing: Wash the membrane multiple times (5-6 times) with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the membrane and quantify the amount of incorporated ³²P into the substrate using a scintillation counter or a phosphorimager.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This compound is a versatile and potent tool for the in vitro study of kinase-driven signaling pathways. Its dual specificity for both tyrosine and phosphoinositide kinases makes it particularly useful for investigating crosstalk and redundancy in cellular signaling networks. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their in vitro kinase assays. Careful optimization of assay conditions for each specific kinase-substrate pair is recommended to ensure accurate and reproducible results.

References

The Discovery and Development of PP121: A Dual Inhibitor of Tyrosine and Phosphoinositide Kinases

Abstract

PP121 is a potent, cell-permeable, multi-targeted inhibitor belonging to the pyrazolopyrimidine class of compounds. It was rationally designed to dually target two critical and interconnected families of oncogenic enzymes: protein tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). This technical guide details the discovery, mechanism of action, and preclinical development of this compound. It summarizes its inhibitory potency against a range of key cellular kinases, including PDGFR, VEGFR2, Src, Abl, and mTOR, and outlines its effects on downstream signaling pathways and cellular processes such as proliferation and cell cycle progression. Detailed methodologies for key experimental assays are provided, and signaling pathways are visually represented to offer a comprehensive overview for researchers and drug development professionals.

Introduction: The Rationale for Dual Kinase Inhibition

Protein tyrosine kinases and PI3Ks are central components of signaling pathways that regulate cell growth, survival, and proliferation.[1] In many cancers, these pathways are dysregulated through mutations or overexpression of key components.[2] While inhibitors targeting individual kinases have shown clinical success, tumor cells often develop resistance by reactivating alternative or downstream signaling pathways.[2] For instance, the reactivation of PI3K signaling is a common mechanism of resistance to tyrosine kinase inhibitors.[2] This has spurred the development of multi-targeted agents capable of simultaneously blocking multiple nodes within these oncogenic networks. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been a fruitful starting point for developing kinase inhibitors that can mimic ATP binding.[3][4] this compound emerged from a systematic effort to identify compounds that could bridge the chemical space between tyrosine kinases and PI3Ks, offering a strategy to overcome resistance and enhance anti-tumor efficacy.[1][2]

The Discovery of this compound

The discovery of this compound was a result of a targeted polypharmacology approach, aiming to create a single molecule that could potently inhibit both tyrosine kinases and PI3-Ks.[2]

From Tyrosine Kinase Inhibitors to Dual Specificity

The development began by screening a library of existing pyrazolopyrimidine-based tyrosine kinase inhibitors for cross-reactivity against the PI3-K family member p110α.[2] This screen identified two initial hits, compounds S1 and S2, which inhibited several PI3-Ks at low micromolar concentrations.[2] These molecules displayed a selectivity pattern similar to the classical Src family kinase inhibitor PP1, demonstrating the potential of the pyrazolopyrimidine scaffold for dual inhibition.[2]

Structure-Activity Relationship (SAR) and Optimization

Through iterative chemical synthesis and kinome-level biochemical profiling, the initial hits were optimized.[1] Structure-activity relationship (SAR) studies revealed that the exocyclic amine at the N4 position of the pyrazolopyrimidine core was crucial for PI3-K inhibition; its substitution with N-methyl abolished this activity.[4] Further optimization led to the development of this compound, which showed potent, low-nanomolar inhibition against key targets in both kinase families.[2] X-ray crystallography studies revealed that the dual selectivity is governed by a rotatable bond in the drug's skeleton, allowing it to access a conserved hydrophobic pocket present in both tyrosine kinases and PI3-Ks.[1]

Mechanism of Action

This compound functions as a multi-targeted ATP-competitive inhibitor, binding to the ATP pocket of both protein tyrosine kinases and PI3-K family kinases.[5]

Target Profile and Potency

This compound demonstrates potent inhibitory activity against a range of kinases critical for tumor growth and angiogenesis. Its dual-action profile allows it to block multiple signaling pathways simultaneously. The half-maximal inhibitory concentrations (IC50) for its key targets are summarized in the table below.

| Target Kinase | Kinase Family | IC50 (nM) | Reference(s) |

| PDGFR | Receptor Tyrosine Kinase | 2 | [6] |

| Hck | Src Family Tyrosine Kinase | 8 | [6] |

| mTOR | PI3-K Related Kinase | 10 | [6] |

| VEGFR2 | Receptor Tyrosine Kinase | 12 | [6] |

| Src | Src Family Tyrosine Kinase | 14 | [6] |

| Abl | Non-receptor Tyrosine Kinase | 18 | [6] |

| p110α | Phosphoinositide 3-Kinase | 52 | [6] |

| DNA-PK | PI3-K Related Kinase | 60 | [6] |

Inhibition of Key Signaling Pathways

This compound exerts its cellular effects primarily by inhibiting the PI3-K/Akt/mTOR and MAPK signaling pathways. In glioblastoma cell lines such as U87 and LN229, this compound potently and dose-dependently blocks the phosphorylation of Akt, p70S6K, and the ribosomal protein S6.[6] This direct inhibition of the PI3-K/mTOR axis is a key driver of its anti-proliferative effects.[4] Furthermore, in models of asthma, this compound has been shown to suppress the MAPK/Akt signaling pathway by reducing the phosphorylation of both Akt and p38 MAPK.[7]

References

- 1. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PP121 as a Tool for Studying Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PP121 is a potent, cell-permeable, multi-targeted kinase inhibitor that serves as a powerful research tool for dissecting the complex signaling networks that drive angiogenesis.[1][2] As a dual inhibitor, it uniquely targets both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinase (PI3K) family kinases, which are central to the proliferation, migration, and survival of endothelial cells.[3][4] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in angiogenesis research.

Mechanism of Action

This compound exerts its anti-angiogenic effects by concurrently blocking several critical signaling pathways. It is an ATP-competitive inhibitor that targets key RTKs involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] Inhibition of these receptors prevents their autophosphorylation and subsequent activation of downstream pathways.[1]

Simultaneously, this compound directly inhibits the catalytic activity of PI3K family kinases, including mTOR (mammalian Target of Rapamycin).[1][5][6] The PI3K/Akt/mTOR pathway is a crucial downstream effector of VEGFR2 and PDGFR, and its inhibition by this compound leads to a robust blockade of signals that promote endothelial cell growth, proliferation, and survival.[7][8][9] By targeting both the upstream RTKs and the downstream PI3K/mTOR cascade, this compound provides a comprehensive blockade of pro-angiogenic signaling.[1]

Caption: this compound inhibits key nodes in angiogenic signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The efficacy of this compound against various kinases has been quantified through in vitro kinase assays, with results typically reported as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: IC50 Values of this compound Against Key Kinase Targets

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| PDGFR | 2 | [1][10] |

| mTOR | 10 | [1][10] |

| VEGFR2 | 12 | [1][10] |

| Src | 14 | [1] |

| Abl | 18 | [10] |

| p110α (PI3K) | 52 | [10][11] |

| DNA-PK | 60 | [1][10] |

| p110δ (PI3K) | 150 | [11] |

| p110γ (PI3K) | 1100 | [11] |

| p110β (PI3K) | 1400 |[11] |

Table 2: Cellular Activity of this compound in Angiogenesis-Relevant Assays

| Cell Type | Assay | Effect | IC50 (nM) | Reference |

|---|---|---|---|---|

| HUVECs | VEGF-Stimulated Proliferation | Inhibition | 41 | [10] |

| Various Tumor Cells | Proliferation | Inhibition, G0/G1 Arrest | Varies | [1][6] |

| NSCLC Cells | Migration & Invasion | Inhibition | Not specified |[9] |

Experimental Protocols

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[12]

Caption: Workflow for an endothelial cell proliferation assay.

a. Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Basal medium (e.g., M199) with 0.5-2% Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A (typically 10-20 ng/mL)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well tissue culture plates

-

Cell proliferation reagent (e.g., MTS, WST-1)

-

Plate reader

b. Method:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of full growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Aspirate the medium and replace it with 100 µL of low-serum basal medium (e.g., 0.5% FBS) to synchronize the cells. Incubate for 4-6 hours.

-

Prepare serial dilutions of this compound in low-serum medium containing VEGF (e.g., 20 ng/mL). The final concentrations might range from 1 nM to 10 µM. Include vehicle control (DMSO) and unstimulated control wells.

-

Add the treatment media to the respective wells and incubate for 48-72 hours.

-

Add 20 µL of MTS or a similar proliferation reagent to each well.

-

Incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

c. Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle-treated, VEGF-stimulated control wells (representing 100% proliferation).

-

Plot the normalized values against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant, mimicking a key step in vessel sprouting.[12][13]

Caption: Workflow for a Boyden chamber cell migration assay.

a. Materials:

-

HUVECs

-

24-well plates with cell culture inserts (8 µm pore size)

-

Serum-free basal medium (e.g., M199 with 0.1% BSA)

-

Chemoattractant: VEGF-A (e.g., 20-50 ng/mL)

-

This compound stock solution

-

Cotton swabs, fixative (e.g., methanol), and staining solution (e.g., Crystal Violet)

-

Microscope

b. Method:

-

Starve HUVECs in serum-free medium for 4-6 hours.

-

Add 600 µL of serum-free medium containing the chemoattractant (VEGF) to the lower wells of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a density of 1x10^6 cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.

-

Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

-

Incubate the plate for 4-6 hours at 37°C, 5% CO2.

-

After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes, then wash gently with water.

-

Allow the inserts to air dry.

c. Data Analysis:

-

Count the number of stained, migrated cells in several (e.g., 3-5) representative fields of view for each insert using a microscope.

-

Calculate the average number of migrated cells per field for each condition.

-

Express the data as a percentage of migration relative to the vehicle-treated control.

In Vitro Tube Formation Assay

This assay evaluates the ability of this compound to disrupt the differentiation of endothelial cells into capillary-like structures on a basement membrane matrix.[12][14]

Caption: Workflow for an in vitro tube formation assay.

a. Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel), growth factor-reduced

-

Pre-chilled 96-well plate and pipette tips

-

Low-serum or serum-free medium

-

This compound stock solution

-

Calcein-AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

b. Method:

-

Thaw Matrigel on ice overnight.

-

Using pre-chilled tips, add 50 µL of liquid Matrigel to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in low-serum medium at a density of 1.5-2.5 x 10^5 cells/mL.

-

Add this compound or vehicle (DMSO) to the cell suspension at desired final concentrations.

-

Gently add 100 µL of the cell suspension on top of the solidified Matrigel layer.

-

Incubate at 37°C, 5% CO2 for 4-12 hours. Monitor tube formation periodically.

-

Capture images of the capillary-like networks using an inverted microscope.

c. Data Analysis:

-

Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes.

-

Calculate the percentage of inhibition for each parameter relative to the vehicle-treated control.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of neovascularization in response to angiogenic stimuli and inhibitors.[15][16][17]

Caption: Workflow for the in vivo CAM angiogenesis assay.

a. Materials:

-

Fertilized chicken eggs

-

Egg incubator (37.5°C, ~60% humidity)

-

Dremel tool with a cutting wheel or small scissors

-

Sterile filter paper disks or gelatin sponges

-

VEGF-A (as a pro-angiogenic stimulus)

-

This compound solution (in a biocompatible solvent, e.g., PBS with 1% DMSO)

-

Stereomicroscope with a camera

b. Method:

-

Incubate fertilized eggs for 3 days.

-

On day 3, sterilize the eggshell with 70% ethanol. Create a small window (1-2 cm²) in the shell, taking care not to damage the underlying CAM.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

On day 8-10, open the window and place a sterile carrier (e.g., a filter disk soaked with VEGF) onto the CAM, away from large pre-existing vessels.

-

Apply a small volume (e.g., 10 µL) of this compound solution or vehicle control directly onto the carrier.

-

Reseal the window and incubate for another 48-72 hours.

-

On day 12-13, re-open the window and document the vascular response around the carrier using a stereomicroscope. The area can be injected with ink for better visualization.

-

Excise the CAM area around the carrier for further analysis if needed.

c. Data Analysis:

-

The angiogenic response is often scored based on the number and orientation of vessels growing towards the carrier.

-

Quantitative analysis can be performed using image analysis software to measure vessel density, length, and branch points within a defined radius around the carrier.

-

Compare the vascular response in this compound-treated eggs to vehicle-treated controls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PTK/PI 3-K/mTOR Inhibitor, this compound [sigmaaldrich.com]

- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mybiosource.com [mybiosource.com]

- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proliferation and migration of endothelial cells is promoted by endothelins via activation of ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. Assessment of Angiogenesis Potential of 5- Amino Salicylic Acid by In Vivo Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]

Unraveling the Polypharmacology of PP121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PP121 is a potent, multi-targeted small molecule inhibitor that has garnered significant interest in cancer research and beyond. Its efficacy stems from its ability to simultaneously engage multiple key signaling nodes implicated in cell growth, proliferation, and survival. This technical guide provides an in-depth exploration of the polypharmacology of this compound, presenting its inhibitory profile, detailing the experimental protocols used for its characterization, and visualizing the complex signaling networks it modulates.

In Vitro Inhibitory Profile of this compound

This compound exhibits a dual inhibitory mechanism, targeting both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinase (PI3K) family kinases. This polypharmacological profile allows it to overcome the robustness and redundancy of oncogenic signaling pathways.[1] The following tables summarize the in vitro inhibitory activities of this compound against its primary targets.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound

| Target | IC50 (nM) |

| PDGFR | 2[2][3] |

| Hck | 8[2][3] |

| VEGFR2 | 12[2][3] |

| Src | 14[2][3] |

| Abl | 18[2][3] |

| Ret | <1[4] |

Table 2: Inhibition of PI3K Family Kinases by this compound

| Target | IC50 (nM) |

| mTOR | 10[2][3] |

| p110α | 52[3] |

| DNA-PK | 60[2][3] |

Cellular Effects of this compound

The multi-targeted nature of this compound translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. It effectively inhibits the proliferation of tumor cells harboring mutations in components of the PI3K pathway, such as PIK3CA and PTEN.[4] In glioblastoma cell lines U87 and LN229, this compound dose-dependently blocks the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt, p70S6K, and S6.[2][3] Furthermore, treatment with this compound can induce a G0/G1 cell cycle arrest in several cancer cell lines.[2]

In the context of specific oncogenic drivers, this compound has been shown to inhibit Bcr-Abl induced tyrosine phosphorylation, leading to apoptosis in chronic myeloid leukemia (CML) cells.[4] It also blocks VEGF-stimulated activation of the PI3K and MAPK pathways in human umbilical vein endothelial cells (HUVECs), highlighting its anti-angiogenic potential.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the polypharmacology of this compound.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

Materials:

-

Purified kinase domains (e.g., PDGFR, Src, mTOR)

-

This compound

-

ATP, [γ-³²P]ATP

-

Substrate (specific for each kinase)

-

Kinase reaction buffer

-

Nitrocellulose or phosphocellulose membranes

-

Wash buffer

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the purified kinase domain, the appropriate substrate, and the kinase reaction buffer.

-

Add the diluted this compound or vehicle (DMSO) to the reaction tubes.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

-

Terminate the reaction by spotting the reaction mixture onto a nitrocellulose or phosphocellulose membrane.

-

Wash the membranes extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel on the membranes using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[2][4]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) and incubate for the desired duration (e.g., 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[5]

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression and phosphorylation levels.[6][7]

Visualizing the Polypharmacology of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflows of the experimental protocols.

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound.

Figure 2: Workflow for the in vitro kinase assay.

Figure 3: Workflow for the MTT cell viability assay.

Figure 4: Workflow for Western blot analysis.

Conclusion

This compound represents a compelling example of targeted polypharmacology, effectively inhibiting key drivers of cancer cell proliferation and survival through its dual action on RTKs and PI3K family kinases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar multi-targeted inhibitors. A thorough understanding of its complex mechanism of action is crucial for its continued development and potential clinical application.

References

- 1. assayquant.com [assayquant.com]

- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

The Dual Kinase Inhibitor PP121: A Technical Guide to its Inhibition of mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many human diseases, including cancer, making it a critical target for therapeutic intervention. PP121 is a potent, ATP-competitive, and cell-permeable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mTOR kinases. This technical guide provides an in-depth analysis of this compound's role in inhibiting mTOR signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Introduction to this compound and mTOR Signaling

The mTOR protein is the catalytic subunit of two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTORC2.[1]

-

mTORC1 is sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]

-

mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the protein kinase Akt (also known as Protein Kinase B).[3]

This compound is a pyrazolopyrimidine compound that acts as a dual inhibitor of the PI3K/mTOR pathway by targeting the ATP-binding site of these kinases. Its ability to inhibit both mTORC1 and mTORC2, as well as upstream PI3K isoforms, makes it a powerful tool for dissecting mTOR signaling and a potential therapeutic agent.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against mTOR and a range of other kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against key targets.

| Target | IC50 (nM) | Reference |

| mTOR | 10 | [4] |

| DNA-PK | 60 | [4] |

| PI3K Isoforms | ||

| p110α | <1400 | |

| p110β | <1400 | |

| p110δ | <1400 | |

| p110γ | <1400 |

Table 1: Inhibitory Activity of this compound against PI3K/mTOR Family Kinases.

| Target | IC50 (nM) | Reference |

| PDGFR | 2 | [4] |

| Hck | 8 | [4] |

| VEGFR2 | 12 | [4] |

| Src | 14 | [4] |

| Abl | 18 | [4] |

| Ret | <260 | |

| EGFR | <260 | |

| EphB4 | <260 |

Table 2: Inhibitory Activity of this compound against various Tyrosine Kinases.

Signaling Pathways Affected by this compound

This compound's inhibitory action has profound effects on the intricate mTOR signaling network. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical mTOR pathway and the points of intervention by this compound.

Figure 1: Overview of the PI3K/Akt/mTOR signaling pathway and the inhibitory targets of this compound.

Figure 2: A generalized experimental workflow to evaluate the effects of this compound on mTOR signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on mTOR signaling.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of phosphorylated mTOR pathway proteins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (diluted in blocking buffer):

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent decrease in the phosphorylation of mTOR, Akt, and S6K1, while the total protein levels should remain relatively unchanged.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell proliferation.

Expected Results: this compound is expected to inhibit cell proliferation in a dose-dependent manner, resulting in a decrease in absorbance values with increasing concentrations of the inhibitor.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cell culture medium

-

This compound (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Expected Results: Treatment with this compound is anticipated to induce apoptosis, leading to an increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in a dose-dependent manner.

Conclusion